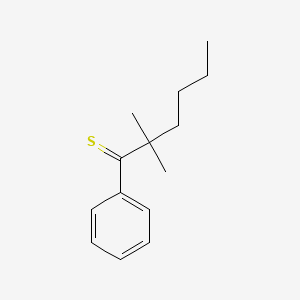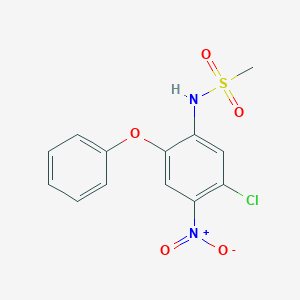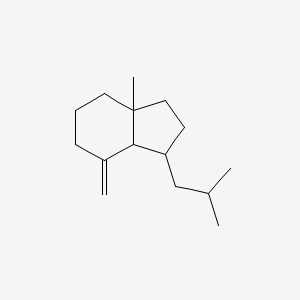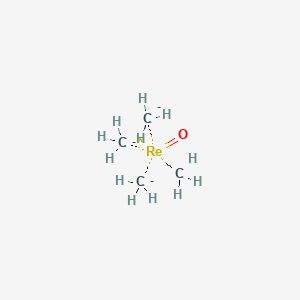
Rhenium, tetramethyloxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium, tetramethyloxo- is a chemical compound with the formula C₄H₁₂ORe. It is a rhenium-based compound that has garnered interest due to its unique properties and potential applications in various fields. Rhenium itself is a rare, silvery-white, heavy transition metal with the atomic number 75. It is known for its high melting point, resistance to wear and corrosion, and ability to form compounds in multiple oxidation states.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetramethyloxo- typically involves the reaction of rhenium heptoxide (Re₂O₇) with methanol (CH₃OH) under controlled conditions. The reaction proceeds as follows:
[ \text{Re}_2\text{O}_7 + 4 \text{CH}_3\text{OH} \rightarrow 2 \text{ReO(CH}_3)_4 + 3 \text{H}_2\text{O} ]
This reaction is carried out at room temperature, and the product is isolated as a fine black powder .
Industrial Production Methods
Industrial production of rhenium compounds, including rhenium, tetramethyloxo-, often involves the extraction of rhenium from molybdenite ores. Rhenium is obtained as a by-product of molybdenum refinement. The extracted rhenium is then subjected to various chemical processes to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Rhenium, tetramethyloxo- undergoes several types of chemical reactions, including:
Oxidation: Rhenium compounds can be oxidized to form higher oxidation state species, such as rhenium heptoxide (Re₂O₇).
Reduction: Reduction reactions can convert rhenium compounds to lower oxidation states.
Substitution: Rhenium compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen (H₂) and carbon monoxide (CO) are often used.
Substitution: Various organic ligands can be used to replace existing ligands in rhenium compounds.
Major Products Formed
Oxidation: Rhenium heptoxide (Re₂O₇)
Reduction: Lower oxidation state rhenium compounds
Substitution: Rhenium complexes with different organic ligands
Aplicaciones Científicas De Investigación
Rhenium, tetramethyloxo- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of rhenium, tetramethyloxo- involves its ability to interact with various molecular targets and pathways. In cancer therapy, for example, rhenium compounds can induce the overproduction of reactive oxygen species (ROS), leading to lysosomal damage and apoptosis in cancer cells. The compound’s ability to form different geometric configurations with various ligands allows it to target specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Rhenium heptoxide (Re₂O₇)
- Rhenium dioxide (ReO₂)
- Rhenium trioxide (ReO₃)
- Rhenium disulfide (ReS₂)
Uniqueness
Rhenium, tetramethyloxo- is unique due to its specific ligand configuration and its ability to form stable complexes with organic ligands. This makes it particularly useful in applications requiring precise molecular targeting and stability under various conditions .
Propiedades
Número CAS |
53022-70-1 |
|---|---|
Fórmula molecular |
C4H12ORe-4 |
Peso molecular |
262.34 g/mol |
InChI |
InChI=1S/4CH3.O.Re/h4*1H3;;/q4*-1;; |
Clave InChI |
WHOGZALXYHPJCQ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].O=[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)

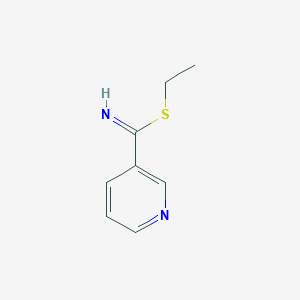


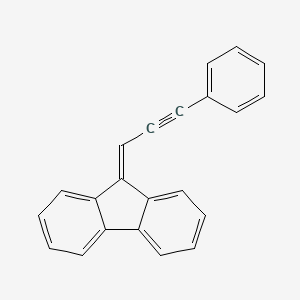
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
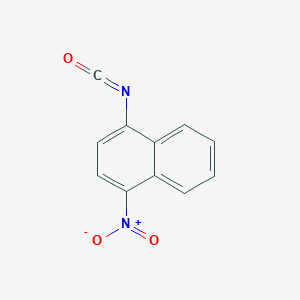
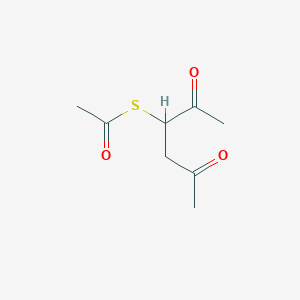
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
